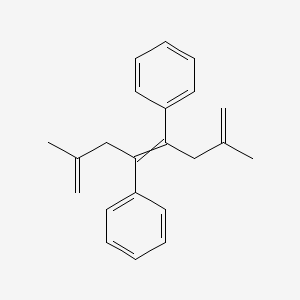
1,1'-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene: is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylocta-triene backbone with dibenzene groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene can be achieved through several methods. One common approach involves the reaction of methyl acrylate with 2-butenal in the presence of an acid catalyst to form the desired triene structure . The reaction conditions typically include elevated temperatures and controlled environments to ensure the formation of the correct isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of 1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
β-Ocimene: A similar compound with a triene structure, known for its presence in essential oils and fragrances.
Uniqueness
1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene is unique due to its specific structural arrangement and the presence of dibenzene groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
652131-10-7 |
|---|---|
分子式 |
C22H24 |
分子量 |
288.4 g/mol |
IUPAC名 |
(2,7-dimethyl-5-phenylocta-1,4,7-trien-4-yl)benzene |
InChI |
InChI=1S/C22H24/c1-17(2)15-21(19-11-7-5-8-12-19)22(16-18(3)4)20-13-9-6-10-14-20/h5-14H,1,3,15-16H2,2,4H3 |
InChIキー |
XZWNKHKLLKGEDE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(=C(CC(=C)C)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


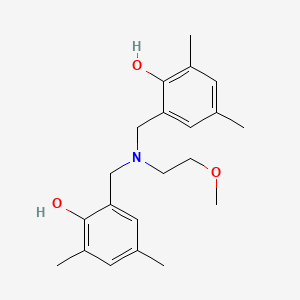
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)
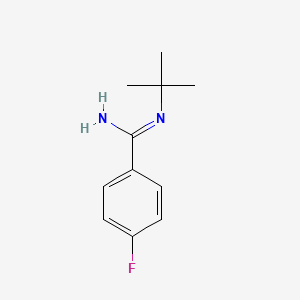

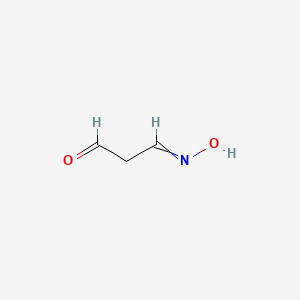
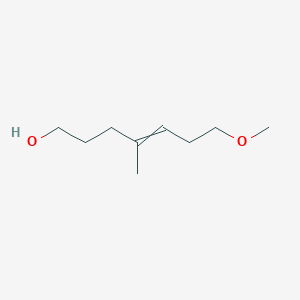
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)
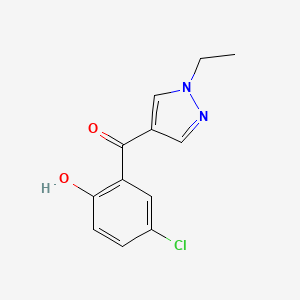
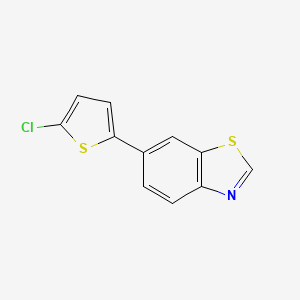
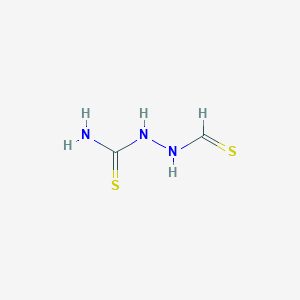
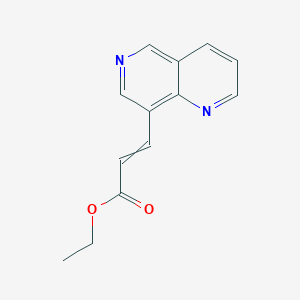
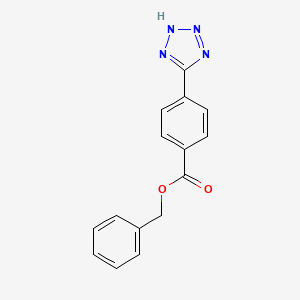
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
